Product packaging for Piperalin(Cat. No.:CAS No. 3478-94-2)

Piperalin

Cat. No.: B166651
CAS No.: 3478-94-2
M. Wt: 330.2 g/mol
InChI Key: BZGLBXYQOMFXAU-UHFFFAOYSA-N
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Description

Piperalin is a synthetic fungicide belonging to the chemical class of piperidines . Its primary research and application focus is on controlling fungal infections, specifically powdery mildew, on protected ornamental crops such as roses, chrysanthemums, and poinsettia grown in commercial greenhouses . The compound acts by inhibiting sterol biosynthesis in fungal membranes, a mechanism of action that classifies it in FRAC Group 5 . This compound is formulated as an amber-colored liquid and is typically applied as an aqueous foliar spray . From an environmental fate perspective, this compound has a soil DT₅₀ (typical) of 30 days, classifying it as moderately persistent, and an aqueous hydrolysis DT₅₀ of 16 days at 20°C and pH 7, indicating it is non-persistent in water . The IUPAC name for this compound is 3-[(RS)-2-methylpiperidino]propyl 3,4-dichlorobenzoate, and it has the molecular formula C₁₆H₂₁Cl₂NO₂ and a molecular weight of 330.25 . It is characterized by a high octanol-water partition coefficient (Log P of 4.31) and low water solubility (20 mg L⁻¹ at 20 °C) . This product is strictly for Research Use Only. It is not intended for personal, domestic, or any other uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21Cl2NO2 B166651 Piperalin CAS No. 3478-94-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 3,4-dichlorobenzoate
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InChI

InChI=1S/C16H21Cl2NO2/c1-12-5-2-3-8-19(12)9-4-10-21-16(20)13-6-7-14(17)15(18)11-13/h6-7,11-12H,2-5,8-10H2,1H3
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InChI Key

BZGLBXYQOMFXAU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
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Molecular Formula

C16H21Cl2NO2
Source PubChem
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DSSTOX Substance ID

DTXSID7032634
Record name Piperalin
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Molecular Weight

330.2 g/mol
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Physical Description

Amber liquid; [Hawley]
Record name Piperalin
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Boiling Point

156-157 °C @ 20 mm Hg
Record name PIPERALIN
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Flash Point

71.1 C / 160 F
Record name PIPERALIN
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Solubility

Solubility: 3-5 g/100 ml in acetonitrile, 5-10 g/100 ml in hexane, and 5-10 g/100 ml in methanol, Miscible in acetone, chloroform, dichloromethane, ethyl acetate, and toluene., Miscible with paraffin hydrocarbon, aromatic hydrocarbon, and chlorinated hydrocarbon solvents., In water, 20 mg/l, temp not specified
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Density

1.18 g/cu cm
Record name PIPERALIN
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Color/Form

Viscous amber liquid

CAS No.

3478-94-2
Record name Piperalin
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Record name 3-(2-methylpiperidino)propyl 3,4-dichlorobenzoate
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Record name 3-(2-METHYLPIPERIDINO)PROPYL 3,4-DICHLOROBENZOATE
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Melting Point

Decomposes at 208 °C
Record name PIPERALIN
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Mechanistic Investigations of Piperalin S Antifungal Action

Elucidation of Sterol Biosynthesis Inhibition (SBI) Pathway

Piperalin functions as a sterol biosynthesis inhibitor (SBI), targeting specific enzymes within this essential fungal metabolic pathway herts.ac.ukcabidigitallibrary.orgnih.govmdpi.comresearchgate.net. The inhibition of sterol biosynthesis leads to a depletion of ergosterol (B1671047), the predominant sterol in fungal cell membranes, and can also cause the accumulation of toxic sterol precursors cabidigitallibrary.org.

Inhibition of Ergosterol Biosynthesis in Fungal Sporidia

Research has demonstrated that this compound is a potent inhibitor of growth and ergosterol biosynthesis in fungal sporidia, such as those of Ustilago maydis nih.govregulations.govsmolecule.com. Studies on Microdochium nivale, a wheat pathogenic filamentous fungus, have also shown its sensitivity to this compound, which resulted in the accumulation of 8-sterols when the fungus was exposed to the compound nih.gov. This accumulation pattern is indicative of a block in the later stages of ergosterol synthesis nih.gov.

Specificity of Sterol 8,7-Isomerase Inhibition within Fungal Metabolism

This compound has been shown to preferentially affect the sterol Δ8→Δ7-isomerase enzyme within the fungal sterol biosynthesis pathway cabidigitallibrary.orgresearchgate.net. This enzyme is responsible for the Δ8→Δ7 isomerization step that occurs after C4-demethylation in the ergosterol synthesis pathway cabidigitallibrary.org. Studies involving Microdochium nivale confirmed this hypothesis through sterol 8,7-isomerase inhibition assays conducted in cell-free enzyme systems nih.gov. The Δ8→Δ7-isomerase is a membrane-bound enzyme, and its inhibition by this compound disrupts the normal flow of sterol synthesis, leading to the accumulation of aberrant sterols cabidigitallibrary.org.

Molecular and Cellular Responses of Fungal Pathogens to this compound Exposure

The inhibition of ergosterol biosynthesis by this compound elicits significant molecular and cellular responses in fungal pathogens, impacting their growth, development, and cellular integrity nih.govmdpi.comuni.lu.

Impacts on Fungal Growth and Development

As a potent inhibitor of ergosterol biosynthesis, this compound significantly inhibits fungal growth nih.govsmolecule.com. The disruption of ergosterol production, which is vital for maintaining the structure and function of the fungal cell membrane, leads to impaired cellular processes necessary for growth and development cabidigitallibrary.orglibretexts.orgfrontiersin.org. Studies on fungal sporidia, such as Ustilago maydis, have directly linked this compound exposure to inhibited growth nih.gov.

Induction of Mycelial Damage and Organelle Disruption

While the provided search results primarily focus on the inhibition of sterol biosynthesis and its impact on growth, the disruption of the fungal cell membrane due to ergosterol depletion can lead to broader cellular damage. The accumulation of toxic sterol precursors and the altered membrane properties can compromise the integrity of the mycelium and potentially disrupt the function of various organelles essential for fungal survival and proliferation cabidigitallibrary.orgresearchgate.net.

Comparative Analysis of this compound's Mode of Action with Other Sterol Biosynthesis Inhibitors

This compound belongs to the class of amine fungicides, which are Sterol Biosynthesis Inhibitors (SBIs) cabidigitallibrary.orgfrac.info. Within the SBI group, different chemical classes target distinct enzymes in the sterol biosynthesis pathway cabidigitallibrary.orgfrac.info. While demethylation inhibitors (DMIs), such as triazoles and imidazoles, primarily target the sterol 14α-demethylase (CYP51), amine fungicides like this compound, fenpropidin (B1672529), and tridemorph (B114830) preferentially inhibit the Δ8→Δ7-isomerase and, to a variable degree, the Δ14-reductase cabidigitallibrary.orgfrac.info. Another amine fungicide, amorolfine, is also known to inhibit both Δ14-reductase and Δ7-Δ8 isomerase nih.gov. This difference in target site within the SBI pathway distinguishes the mode of action of this compound and other amines from that of DMIs cabidigitallibrary.orgfrac.info. The table below summarizes the primary target sites of different SBI fungicide groups.

FRAC GroupGroup NameChemical Group(s)Primary Target Site(s)
G1 (3)DMIsTriazoles, Imidazoles, Pyrimidines, PyridinesSterol 14α-demethylase (CYP51)
G2 (5)AminesMorpholines, Piperidines, SpiroketalaminesΔ14-reductase and Δ8→Δ7-isomerase
G3 (17)KRIsHydroxyanilides, Amino-pyrazolinonesC3-keto-reductase
G4Thiocarbamates, AllylaminesSqualene epoxidase

Data Source: Search results cabidigitallibrary.orgfrac.info.

Advanced Synthetic Methodologies for Piperalin and Its Analogs

Chemical Synthesis of Piperidine (B6355638) Derivatives as Precursors

The piperidine ring can be formed through several chemical strategies, starting from various precursors. These methods aim to build the six-membered nitrogen heterocycle with control over the position and stereochemistry of substituents.

Hydrogenation and Reduction Strategies for Piperidine Ring Formation

Hydrogenation and reduction reactions are fundamental approaches for synthesizing piperidines, often involving the reduction of pyridine (B92270) or pyridinium (B92312) salts. Pyridines, being N-heteroaromatic compounds, are common starting materials for obtaining piperidines through hydrogenation. nih.gov This process typically employs transition metal catalysis, although achieving stereoselectivity under the often harsh conditions (high temperature, high pressure) can be challenging. nih.gov

Recent advancements in this area include the use of metal and organocatalysis under milder conditions to improve stereocontrol. For instance, some methods utilize ruthenium(II) or rhodium(I) catalysts for the double reduction of pyridine derivatives. nih.gov Asymmetric transfer hydrogenation using formic acid/triethylamine mixtures as a hydrogen source with rhodium catalysts has also been explored for the synthesis of chiral piperidines from N-benzylpyridinium salts. researchgate.net Heterogeneous catalysts based on metals like rhodium and palladium have also been employed for pyridine hydrogenation. liverpool.ac.uk

Another approach involves the reductive cyclization of precursors. Diastereoselective synthesis of N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of 1-keto-5-ketoximes using sodium cyanoborohydride. tandfonline.comtandfonline.com

Intramolecular Cyclization Approaches in Piperidine Synthesis

Intramolecular cyclization is a powerful strategy where a substrate containing a nitrogen source and reactive sites undergoes ring closure to form the piperidine ring. nih.gov This process often involves the formation of a new C-N bond. nih.gov Numerous approaches fall under this category, including asymmetric synthesis, metal-catalyzed cyclization, intramolecular silyl-Prins reactions, electrophilic cyclization, and aza-Michael reactions. nih.gov

Recent developments include gold(I)-catalyzed tandem protocols involving enynyl ester isomerization and subsequent intramolecular [3 + 2] cycloaddition, providing an efficient route to polyfunctional piperidines. nih.gov Radical intramolecular cyclization of linear amino-aldehydes using cobalt(II) catalysts has also been reported, although it can lead to by-product formation. nih.gov

Alkene Cyclization Methods for Functionalized Piperidines

Cyclization reactions involving alkenes offer routes to substituted and functionalized piperidines. Oxidative amination of non-activated alkenes catalyzed by gold(I) complexes or palladium catalysts with specific ligands can lead to substituted piperidines with simultaneous difunctionalization of the double bond. nih.gov

Other alkene cyclization methods include intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates catalyzed by palladium under redox-neutral conditions, allowing for the synthesis of a range of substrates. nih.gov Light-mediated iridium(III)-catalyzed cyclization and SN2-type alkene cyclization where the chirality of the substrate is largely preserved (memory of chirality) have also been explored. nih.gov Radical cyclization of aldehydes with pendant alkenes mediated by photoredox, cobaloxime, and amine catalysis can also yield six-membered rings. organic-chemistry.org Furthermore, intramolecular oxyamidation of alkenes with hypervalent iodine reagents has been investigated for the synthesis of cyclic structures, including potential routes to functionalized piperidines. beilstein-journals.org

Asymmetric Synthetic Routes to Chiral Piperidine Intermediates

Given that Piperalin is a chiral molecule herts.ac.uk, the development of asymmetric synthetic routes to chiral piperidine intermediates is crucial for obtaining specific enantiomers. Chiral piperidines are prevalent in pharmaceuticals and agrochemicals. rsc.orgresearchgate.net

Asymmetric hydrogenation of pyridines is considered a straightforward method to access chiral piperidines. liverpool.ac.uk Asymmetric transfer hydrogenation of pyridinium salts has also been shown to produce piperidines with high diastereoselectivity. liverpool.ac.uk

Other asymmetric approaches include catalytic, regio-, and enantioselective δ C-H cyanation of acyclic amines using chiral copper catalysts, which can be followed by conversion of the resulting enantioenriched δ amino nitriles into chiral piperidines. nih.gov Asymmetric azaelectrocyclization protocols have been developed for the stereocontrolled synthesis of substituted chiral piperidine diastereomers. nih.gov Asymmetric synthesis starting from achiral precursors using methods like asymmetric reduction catalyzed by β-cyclodextrin or oxazaborolidine, followed by ring-closing metathesis and selective dihydroxylation, has also been reported for substituted piperidines. researchgate.net Enantioselective intramolecular hydroamination of allenes catalyzed by phosphinegold(I)-bis-p-nitrobenzoate complexes can also lead to chiral vinyl piperidines. organic-chemistry.org

Strategies for Chlorination and Final Coupling in this compound Synthesis

The synthesis of this compound involves the introduction of chlorine atoms onto the aromatic ring and the final coupling of the piperidine derivative with the chlorinated aromatic component. While specific detailed synthetic routes for this compound are not extensively described in the general literature, the process typically involves the formation of the 3,4-dichlorobenzoate (B1239242) moiety and its coupling with the 3-(2-methylpiperidin-1-yl)propyl chain. nih.govchemicalbook.com

Chlorination strategies in organic synthesis can involve various chlorinating agents and reaction conditions, depending on the substrate and desired regioselectivity. frontiersin.org For this compound, the chlorination occurs on the phenyl ring of the benzoate (B1203000) part.

The final coupling step involves joining the functionalized piperidine precursor with the chlorinated aromatic compound to form the ester linkage. smolecule.com This can be achieved through esterification reactions between a carboxylic acid (3,4-dichlorobenzoic acid or a related derivative) and an alcohol (a piperidine-containing alcohol). Alternatively, coupling could involve an acyl chloride derived from the chlorinated benzoic acid and the piperidine-alcohol. One study on the synthesis of deuterated this compound mentions the nucleophilic attack on a chloride by an amine, leading to the formation of a related compound, suggesting a potential coupling strategy involving a chlorinated intermediate and the piperidine part. mdpi.com

Development of Novel this compound Analogs through Targeted Synthesis

The development of novel this compound analogs involves targeted synthesis to modify the structure while retaining or enhancing desired biological activities, such as antifungal properties. nih.govsmolecule.com This often entails altering the piperidine core, the linker chain, or the aromatic substituent, including the position and nature of halogenation.

Targeted synthesis allows for the creation of a diverse range of analogs to explore structure-activity relationships. For example, studies on analogs of related compounds like piperine (B192125), which also contains a piperidine moiety, demonstrate the synthesis of N-aryl amide derivatives through semi-synthesis involving saponification and esterification. mdpi.comnih.govnih.gov While these are analogs of piperine and not this compound directly, the synthetic strategies for modifying the amide/ester linkage and the aromatic ring provide insights into potential approaches for this compound analog synthesis.

The synthesis of deuterium-labeled this compound has also been reported, which is valuable for analytical purposes such as using it as an internal standard in residue analysis. mdpi.comresearchgate.net This involves incorporating deuterium (B1214612) into specific positions of the molecule, often requiring modified synthetic steps. For instance, deuterated this compound was prepared using an α,α-dideuterio alcohol building block synthesized via reductive deuteration of an acyl chloride. mdpi.com This highlights how targeted synthesis can be used to create isotopically labeled analogs for specific applications.

The design and synthesis of novel piperidine-containing compounds with potential biological activities, such as those explored as kinase inhibitors or insect repellents, also contribute to the broader understanding of synthesizing this compound analogs. smolecule.comresearchgate.net These efforts involve various synthetic strategies to build substituted piperidine rings and attach different functional groups.

Fungicide Resistance Development and Management Strategies for Piperalin

Mechanisms of Fungal Resistance to Piperalin

Resistance to fungicides can arise from various mechanisms, including target site mutations, overexpression of genes involved in detoxification or transport, and activation of efflux transporters that pump the fungicide out of the fungal cell. frac.infonih.gov For Sterol Biosynthesis Inhibitors (SBIs) like this compound, resistance is often characterized as a slow, step-wise erosion of efficacy over several years of intensive use, rather than a rapid loss of control. frac.info This type of resistance is sometimes referred to as "multigenic," "continuous," "quantitative," or "shifting" type resistance. frac.info

Analysis of Cross-Resistance Patterns within the Amine Fungicide Group (FRAC Group 5)

This compound belongs to the amine fungicide group (FRAC Group 5), which includes both piperidines (e.g., fenpropidin (B1672529), this compound) and morpholines (e.g., tridemorph (B114830), dodemorph, aldimorph, fenpropimorph (B1672530), spiroxamine). frac.infobcpc.orgphi-base.org Cross-resistance within this group is generally observed. frac.infobcpc.org However, there is typically no cross-resistance between the amine fungicides (FRAC Group 5) and other SBI classes, such as the demethylation inhibitors (DMIs, FRAC Group 3). frac.infoufl.edu Studies have shown that the use of either fenpropidin or fenpropimorph can select for isolates resistant to both fungicides. bcpc.org While tridemorph selected against fenpropidin resistance in one study, a single gene controlled responses to these three fungicides but had no effect on the response to a DMI fungicide. bcpc.org

Epidemiological Studies on this compound Resistance in Agricultural Settings

Despite being used for many years, including this compound since 1960 for controlling rose powdery mildew, there has been no apparent loss in efficacy reported for this compound in this context. bcpc.orgsepro.com Morpholine (B109124) fungicides, including this compound, are generally considered to have a low to medium risk for resistance development. ohp.combcpc.orgphi-base.org While variation in sensitivity in field populations can be detected, and some selection for reduced sensitivity may occur after treatment, convincing evidence for a long-term decline in sensitivity or loss of field performance for morpholines has not been reported. bcpc.org This contrasts with the rapid development of resistance observed with some other fungicide groups like benzimidazoles, hydroxypyrimidines, and triazoles in similar situations. bcpc.org

Research on Sustainable this compound Application in Resistance Management Programs

Sustainable use of fungicides like this compound in resistance management programs involves strategies aimed at reducing selection pressure and preserving their efficacy. irac-online.orgeppo.int These strategies are crucial, especially for fungicides with a low to medium resistance risk. ohp.comphi-base.org

Optimization of Fungicide Rotation and Alternation Strategies

Fungicide rotation and alternation strategies are key components of resistance management programs. ohp.comirac-online.org Rotating products with different modes of action is recommended to prevent pest populations from being overexposed to a single pesticide. ohp.comirac-online.org For fungicides like this compound (FRAC Group 5), which have a low to medium resistance risk, guidelines often recommend rotating with fungicides from different FRAC groups. ohp.comucanr.edu In some regions, specific recommendations exist regarding the maximum number of consecutive applications of fungicides from certain FRAC groups before rotation is required. ucanr.eduucanr.edu

Efficacy of Integrated Disease Management (IDM) Approaches Incorporating this compound

Integrated Disease Management (IDM) approaches combine multiple tactics to manage plant diseases, minimizing reliance solely on chemical control and thereby reducing the risk of resistance development. irac-online.orgufl.edu IDM programs can include cultural controls, the use of disease-resistant varieties, scouting, and biological control agents, in addition to chemical applications. irac-online.orgufl.edu Incorporating this compound into an IDM program involves using it strategically as part of a broader approach, rather than as a standalone treatment. This can involve using this compound in rotation or mixture with fungicides from different mode of action groups, applying it at the most vulnerable life stage of the pathogen, and optimizing application timing and coverage. irac-online.orgucanr.edu Cultural practices like increasing spacing between plants and improving airflow can also help manage diseases like powdery mildew, potentially reducing the need for frequent fungicide applications. purduelandscapereport.org

Synergistic Effects of Combinatorial Applications with Non-Cross-Resistant Fungicides

The development of fungicide resistance in pathogen populations poses a significant threat to disease management sustainability. To mitigate this risk and enhance the efficacy of existing fungicides like this compound, the use of combinatorial applications with non-cross-resistant fungicides is a crucial strategy frac.infofrac.info. This approach involves tank-mixing or alternating fungicides with different modes of action, making it more difficult for resistant fungal strains to survive and multiply frac.infopnwhandbooks.org.

This compound, as a Sterol Biosynthesis Inhibitor (SBI) belonging to FRAC Group 5, can be effectively integrated into resistance management programs by combining it with fungicides from other FRAC groups that exhibit no cross-resistance frac.infofrac.info. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides, usually within the same chemical group or mode of action group frac.info. By combining this compound with fungicides having distinct modes of action, the likelihood of a fungal isolate possessing simultaneous resistance to both compounds is significantly reduced.

Research has explored the synergistic potential of this compound in mixtures. Synergy, in the context of fungicides, refers to the interaction between two or more compounds in a mixture that results in a combined effect greater than the sum of their individual effects soton.ac.ukekb.eg. This can manifest as enhanced disease control, lower effective doses of each component, or improved management of resistant strains.

One study investigated the efficacy of a tank mix of this compound with quaternary benzophenanthridine alkaloids (QBAs) for controlling powdery mildew on greenhouse roses. While this compound alone provided good immediate control, the combination with QBA, which acted more slowly, demonstrated enhanced and extended mildew control ashs.org. This suggests a synergistic interaction where the different modes of action complement each other, potentially allowing for reduced application frequency ashs.org.

While specific detailed data tables showing synergistic effects of this compound with various non-cross-resistant fungicides were not extensively found in the immediate search results, the principle of using mixtures with non-cross-resistant partners is a cornerstone of fungicide resistance management recommended by organizations like the Fungicide Resistance Action Committee (FRAC) frac.infofrac.info. FRAC guidelines emphasize that if the sensitivity of SBI fungicides like this compound declines, they should only be used in mixture or alternation with effective non-cross-resistant partner fungicides frac.info. Examples of fungicide groups often considered for mixtures due to different modes of action include anilinopyrimidines (FRAC Group 9, e.g., Cyprodinil, Pyrimethanil), phenylpyrroles (FRAC Group 12, e.g., Fludioxonil), and carboxamides (FRAC Group 7, e.g., Boscalid), among others frac.infopnwhandbooks.org. These groups target different biochemical pathways in fungi, reducing the risk of cross-resistance with this compound's mode of action frac.infopnwhandbooks.org.

The effectiveness of such combinatorial strategies relies on selecting partners that are active against the target pathogen and have compatible properties for tank-mixing ekb.eggreenbook.net. Research into specific combinations and their impact on resistant isolates is crucial for developing robust resistance management programs for this compound.

Environmental Fate, Metabolism, and Ecological Dynamics of Piperalin

Abiotic Degradation Pathways and Kinetics

Abiotic degradation processes, such as hydrolysis and photodegradation, play a role in the transformation of piperalin in the environment. nih.govsmolecule.comherts.ac.ukuni.lu

Hydrolytic Degradation Under Varying Environmental Conditions and Identification of Metabolites (e.g., DCBA, MPPA)

Hydrolysis is considered a significant degradation pathway for this compound. epa.govepa.gov The rate of hydrolysis is influenced by pH, with more rapid degradation occurring under alkaline conditions. nih.govsmolecule.comregulations.govregulations.gov

Studies have shown distinct hydrolysis half-lives at different pH levels at 25 °C:

pH 9: 4.8 hours epa.govnih.govsmolecule.com

pH 7: 16.4 days epa.govnih.govsmolecule.com

pH 5: 714 days epa.govnih.govsmolecule.com

These findings indicate that this compound is susceptible to rapid hydrolysis in alkaline environments but is relatively stable under acidic conditions. regulations.govregulations.gov

Two major hydrolytic degradates have been consistently identified: 3,4-dichlorobenzoic acid (DCBA) and 3-(2-methylpiperidino)propyl alcohol (MPPA). epa.govnih.govepa.govregulations.govregulations.gov These products are formed through the de-esterification of this compound. regulations.govregulations.gov

pH ValueHydrolysis Half-life (at 25 °C)
94.8 hours
716.4 days
5714 days

Photodegradation Processes in Aqueous and Soil Systems

Photodegradation data for this compound have been submitted, but in some contexts, they were not reviewed as they were not required for the indoor greenhouse use pattern. regulations.gov Available data suggests photolysis half-lives of >30 days and 35 days (corresponding to first-order rate constants of <0.023 and 0.02 per day). nih.gov

Biotic Transformation and Microbial Metabolism in Environmental Compartments

Microbial metabolism, particularly hydrolysis mediated by microorganisms, is a significant degradative process for this compound in soil and water environments. epa.govnih.govepa.gov

Aerobic Soil Metabolism Studies

Under aerobic conditions in soil, this compound undergoes biodegradation via microbially-mediated hydrolysis. epa.govnih.gov Studies in an Indiana sandy loam soil with a pH of 5.5 reported aerobic half-lives ranging from 96 to 100 days. epa.govnih.govregulations.govregulations.gov

In one study, dichlorobenzoic acid (DCBA) was observed as a major hydrolytic degradate, reaching a maximum of 21% of the applied 14C radioactivity by day 14 of a 180-day study. epa.govnih.gov Another major hydrolytic degradate, 3-(2-methylpiperidino)propyl alcohol, was also present. nih.gov The rate of hydrolysis appears to be catalyzed by a non-sterile environment, as evidenced by the faster degradation in aerobic soil compared to abiotic hydrolysis at a similar pH. epa.gov

Soil TypepHAerobic Half-life (days)Major Degradates
Indiana sandy loam5.596-100DCBA, 3-(2-methylpiperidino)propyl alcohol

Anaerobic Soil Metabolism Studies

This compound also undergoes degradation under anaerobic soil conditions. regulations.govregulations.gov Studies using a sandy loam soil (pH 5.5) showed anaerobic half-lives ranging from 33.8 to 38.1 days following preincubation under aerobic conditions. nih.govregulations.govregulations.gov

In an anaerobic soil metabolism study, the parent compound decreased over a 60-day period. epa.gov DCBA levels increased during this time, from 16% of the total 14C radioactivity on day 0 of anaerobic conditions to 58% on day 60. epa.gov The other major hydrolysis product, 3-(2-methylpiperidino)propyl alcohol, also increased, from 3.7% of the applied radioactivity to 14% by day 60. epa.gov

Soil TypepHAnaerobic Half-life (days)Major Degradates
Indiana sandy loam5.533.8-38.1DCBA, 3-(2-methylpiperidino)propyl alcohol

Environmental Mobility and Distribution in Soil Systems

This compound is expected to have low mobility in soil. nih.govepa.gov This is supported by Koc values ranging from 5000 to 45,000. nih.gov According to a classification scheme, these Koc values indicate that this compound is expected to be immobile in soil. nih.gov

This compound has a pKa of 8.9, suggesting it will exist primarily as a cation under typical environmental pH values (5 to 9). nih.gov Cations generally exhibit stronger adsorption to organic carbon and clay compared to their neutral counterparts. nih.gov

Measured Freundlich K values in different soil types further illustrate its low mobility:

Indiana clay loam: 520 epa.gov

Indiana loam: 305 epa.gov

Indiana sandy loam: 62.3 epa.gov

Texas sand: 27.6 epa.gov

The major degradates, DCBA and MPPA, are reported to be more mobile than the parent compound. regulations.govregulations.gov Freundlich adsorption coefficients (KF) for DCBA ranged from 1.1 to 2.0 L/kgOC in three soils and 0.2 in one soil. regulations.gov For MPPA, KF values ranged from 0.7 to 3.8. regulations.gov The adsorption of the degradates does not correlate well with the organic matter content in the studied soils, suggesting the Koc model may not accurately predict their mobility across various soil types. regulations.gov

Soil TypeFreundlich K (Kd)Mobility Classification
Indiana clay loam520Immobile
Indiana loam305Immobile
Indiana sandy loam62.3Immobile
Texas sand27.6Immobile
DegradateFreundlich Adsorption Coefficient (KF) Range (L/kgOC)
DCBA0.2 - 2.0
MPPA0.7 - 3.8

Adsorption and Desorption Characteristics in Various Soil Types

This compound exhibits strong adsorption to soil particles, which significantly influences its environmental mobility. Based on acceptable batch equilibrium data, this compound is considered immobile in several soil types epa.gov. Studies have reported Freundlich K values ranging from 27.6 to 520 in different Indiana soil types (clay loam, loam, sandy loam) and Texas sand epa.gov. Organic carbon-normalized Freundlich adsorption coefficients (KFOC) for this compound range from 7672 to 44824 L/kgOC across four different soils regulations.govregulations.gov. These high Koc values, ranging from 5000 to 45,000, further support the expectation that this compound is immobile in soil nih.gov.

The adsorption of this compound to soil is influenced by its physicochemical properties and soil characteristics. This compound has a pKa of 8.9, indicating that it will predominantly exist as a cation under typical environmental pH conditions (pH 5 to 9) nih.gov. Cations generally exhibit stronger adsorption to soil organic carbon and clay particles compared to their neutral counterparts nih.gov. The strong adsorption to soil particles is a key factor governing the transport and potential degradation of pesticides in the soil environment researchgate.netresearchgate.net.

While this compound itself shows strong adsorption, the behavior of its degradates can differ.

Leaching Potential of this compound and its Degradates in Soil Profiles

Due to its strong adsorption and resulting immobility in soil, this compound is not expected to leach significantly through soil profiles epa.govnih.govepa.gov. Leaching, the movement of chemicals through soil by water, is less likely for compounds that bind tightly to soil particles okstate.edu.

However, the major degradates of this compound, 2,3-dichlorobenzoic acid (DCBA) and 3-(2-methylpiperidino)propyl alcohol (MPPA), demonstrate greater mobility in soil compared to the parent compound regulations.govregulations.gov. Studies have shown that both degradates are more mobile, with KFOC values ranging from 67 to 157 L/kgoc for DCBA and from 41 to 380 for MPPA regulations.gov. Although this compound does not appear to be mobile in soils, quantitative information on the leaching potential of DCBA and MPPA in various soil types has been identified as a need for a more complete environmental fate assessment epa.gov.

Research on Bioaccumulation Potential in Non-Target Organisms

The potential for bioaccumulation of this compound in non-target organisms has been considered, particularly in aquatic ecosystems. This compound has a log Kow of 4.31, which suggests a potential for bioconcentration in aquatic organisms if exposure were to occur regulations.govnih.govbfgsupply.com. A model based on the log Kow estimated that bioaccumulation could potentially occur in aquatic ecosystems, with factors of approximately 1000x for various size classes of fish, primarily through respiration regulations.govregulations.gov.

However, based on the currently registered use pattern of this compound, which is limited to enclosed commercial greenhouses with impermeable roofs, significant environmental exposure to non-target aquatic and terrestrial organisms is not expected regulations.govregulations.govepa.gov. Consequently, ecological effects associated with the bioaccumulation of this compound are not anticipated under these conditions regulations.gov. While the log Kow suggests a potential for bioaccumulation, there are no empirical data specifically describing the bioconcentration or bioaccumulation of this compound in aquatic ecosystems regulations.gov. The risk assessment concludes that due to the lack of a complete exposure pathway from the use site to non-target organisms, the risk of adverse effects, including those related to bioaccumulation, is considered minimal regulations.govregulations.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound18996
2,3-dichlorobenzoic acid995
3-(2-methylpiperidino)propyl alcohol(Data not found in search results)

Adsorption Characteristics of this compound

Soil TypeFreundlich K (L/kg)KFOC (L/kgOC)
Indiana clay loam520-
Indiana loam305-
Indiana sandy loam62.3-
Texas sand27.6-
Various Soils-7672 - 44824

Mobility of this compound Degradates

DegradateKFOC Range (L/kgoc)Mobility
2,3-dichlorobenzoic acid (DCBA)67 - 157More mobile than parent regulations.gov
3-(2-methylpiperidino)propyl alcohol (MPPA)41 - 380More mobile than parent regulations.gov

Agricultural Applications and Efficacy Research

Efficacy Assessments Against Powdery Mildew Pathogens in Ornamental Horticulture

Studies have evaluated the effectiveness of Piperalin in controlling powdery mildew on various ornamental species commonly cultivated in greenhouses. fishersci.canih.govctdbase.org This includes assessments of its activity against specific fungal species responsible for these infections.

Spectrum of Activity Against Specific Fungal Species

This compound has demonstrated activity against key powdery mildew pathogens. It is effective in controlling powdery mildew caused by Sphaerotheca pannosa var. rosae on roses. nih.govctdbase.org Beyond powdery mildews, this compound is also noted as a potent inhibitor of growth and ergosterol (B1671047) biosynthesis in sporidia of Ustilago maydis. wikipedia.orgctdbase.org Its registered uses include control of powdery mildew on other ornamentals such as lilac, dahlia, phlox, zinnia, chrysanthemum, and catalpa. nih.gov

Curative and Protective Efficacy in Controlled and Field Trials

Research trials have assessed this compound's ability to control existing powdery mildew infections (curative activity) and prevent new infections (protective activity). In studies on greenhouse roses infected with Sphaerotheca pannosa var. rosae, this compound significantly reduced visible symptoms of mildew infection. ctdbase.org

Comparative trials have shown this compound's efficacy relative to other fungicides. For instance, one study on greenhouse roses indicated that one day after treatment, this compound reduced mildew infection symptoms by 85%, compared to 50% for fenarimol (B1672338) and 75% for copper sulfate (B86663) pentahydrate. ctdbase.org Subsequent studies in the same research demonstrated that a tank mix of this compound and quaternary benzophenanthridine alkaloids (QBAs) provided enhanced control of powdery mildew on rose. ctdbase.org

Below is a summary of the efficacy observed in a comparative trial one day after treatment:

TreatmentReduction in Mildew Symptoms (%)
This compound85 ctdbase.org
Fenarimol50 ctdbase.org
Copper Sulfate Pentahydrate75 ctdbase.org
Quaternary Benzophenanthridine Alkaloids (QBA)60 ctdbase.org

Note: Data extracted from a specific trial on greenhouse roses infected with Sphaerotheca pannosa var. rosae, one day after treatment.

Optimization of Application Methodologies for Commercial Greenhouse Environments

For commercial greenhouse applications, this compound is typically formulated as a soluble concentrate/liquid and applied as a foliar spray. fishersci.canih.gov The recommended application method involves using a high-volume, high-pressure sprayer to ensure thorough coverage of the plant surfaces. fishersci.canih.gov Specific use practice limitations and recommendations, such as the use with certain surfactants, are often included on product labeling to optimize performance and ensure proper application. fishersci.canih.gov

Emerging Research Avenues and Potential Non Fungicidal Biological Activities

Investigation of Kinase Inhibition Properties of Piperalin

Research into kinase inhibitors is a significant area in drug discovery, particularly in oncology and other disease areas. Various compounds, including some with piperazine (B1678402) structures, have been explored for their kinase inhibitory properties. nih.govnih.govstanford.edu However, the conducted search did not yield specific studies focused on the investigation of kinase inhibition properties directly attributed to this compound. While this compound is listed as a pesticidal compound, and some lists mention kinase inhibitors in a broader context, a direct link between this compound and research into its potential as a kinase inhibitor was not established in the provided information. epo.org

Preclinical Exploration of Potential Anticancer Activities

Preclinical studies explore the potential of compounds to treat cancer. Research has investigated the anticancer activities of various natural products and synthetic compounds, including those containing piperidine (B6355638) or piperazine rings, which are structural features present in or related to this compound. nih.govnih.govresearchgate.netresearchgate.netrsc.org These studies have shown promising results for some related compounds in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms. nih.govnih.govresearchgate.netrsc.org However, specific preclinical exploration focused on the potential anticancer activities of this compound itself was not found within the scope of the search results. The information available primarily pertains to other compounds structurally related to components of this compound.

Studies on Metabolic Modulation, including Thermogenesis and Lipolysis

Metabolic processes such as thermogenesis and lipolysis are crucial for energy homeostasis and are subjects of extensive research, particularly in the context of metabolic diseases. Studies have investigated how various factors and compounds can modulate these processes. nih.govcore.ac.ukmdpi.commdpi.comnih.gov However, the search results did not provide specific information or research findings on studies directly investigating the effects of this compound on metabolic modulation, including thermogenesis and lipolysis.

Analytical Methodologies for Research and Environmental Monitoring

Development of Advanced Analytical Techniques for Piperalin Detection in Environmental and Biological Matrices

Analyzing this compound in complex environmental and biological samples requires methods capable of high sensitivity, selectivity, and accuracy. The development of such techniques is essential for understanding its behavior and potential impact.

Application of Chromatographic Methods (e.g., HPLC, MSPD-HPLC) for Residue Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are widely used for the analysis of pesticide residues, including this compound, in various matrices researchgate.net. These techniques enable the separation of this compound from other compounds present in the sample matrix, allowing for its specific detection and quantification.

Matrix Solid Phase Dispersion (MSPD) coupled with HPLC (MSPD-HPLC) is another approach utilized for pesticide residue analysis in complex samples like vegetables frontiersin.orgfrontiersin.org. This method involves dispersing the solid sample matrix with a sorbent material, followed by elution of the analytes before HPLC analysis frontiersin.orgfrontiersin.org. This technique offers advantages such as simplicity, speed, and reduced sample treatment time compared to conventional methods frontiersin.org. Studies using MSPD-HPLC have demonstrated good linearity, accuracy, and precision for the determination of various pesticide residues in vegetable samples, indicating its suitability for routine quality control analysis frontiersin.orgfrontiersin.org. While these studies did not specifically focus on this compound, the principles and techniques are applicable to its residue analysis given its nature as a pesticide.

Utilization of Spectroscopic Techniques for Identification and Quantification

Spectroscopic techniques play a complementary role in the identification and quantification of chemical compounds, including pesticides ekb.eg. While often coupled with chromatographic methods (e.g., LC-MS, GC-MS), standalone spectroscopic methods can also provide valuable information.

Ultraviolet-Visible (UV-Vis) spectroscopy is a basic analytical technique that can be used for both quantitative and qualitative analysis, relying on the absorption of UV-Vis light by the analyte ekb.eg. This method can offer good accuracy and precision and is applicable to a variety of chemicals ekb.eg. The identification and quantification of analytes using UV-Vis spectroscopy are typically based on their maximum wavelength absorbance and calibration curves frontiersin.orgekb.eg. For instance, studies on other pesticides have utilized UV-Vis spectrophotometry to determine detection and quantification limits based on standard curves ekb.eg.

Mass Spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is a powerful spectroscopic technique for the identification and quantification of pesticide residues ekb.egmdpi.commdpi.com. MS provides highly specific spectral data on individual compounds, even in complex mixtures unodc.org. LC-MS is particularly versatile as it can accommodate a broad range of compounds, including both polar and nonpolar ones, making it well-suited for analyzing diverse pesticide residues in various samples ekb.eg.

Other spectroscopic techniques mentioned in the context of pesticide analysis include Raman spectroscopy, near-infrared spectroscopy (NIR), and fluorescence spectroscopy, which can be effective for detection due to their sensitivity mdpi.com. Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy have also been used for the characterization and identification of compounds in plant extracts researchgate.net.

Research on Monitoring Environmental Residues of this compound and its Degradates

Monitoring the presence of this compound and its degradates in the environment is important due to its use as a fungicide. This compound is known to hydrolyze, forming two primary degradates: dichlorobenzoic acid (DCBA) and 3-(2-methylpiperidino)propyl alcohol epa.govnih.gov. Hydrolysis is a significant degradation process for this compound, with half-lives varying depending on pH nih.gov.

Research efforts are directed towards monitoring environmental residues of pesticides and their metabolites in various matrices such as water, soil, plants, and animals jelsciences.com. The complexity of environmental matrices and the often trace levels of contaminants necessitate advanced analytical methods for accurate monitoring mdpi.com.

Studies have highlighted the need for quantitative information on this compound's major hydrolytic degradates, DCBA and 3-(2-methylpiperidino)propyl alcohol, in different soil types to assess their leaching potential and conduct a more complete environmental fate assessment epa.gov. The presence and levels of pesticide concentrations and their metabolites in the environment should be continuously monitored jelsciences.com.

Validation of Analytical Procedures in Academic and Regulatory Research Contexts

The validation of analytical procedures is a critical step in both academic and regulatory research to ensure that the methods are reliable and fit for their intended purpose researchgate.netroutledge.comnih.goviosrphr.org. Validation demonstrates that an analytical procedure can consistently produce accurate and reliable results iosrphr.org.

Regulatory bodies, such as the EPA and FDA, emphasize the importance of validated analytical methods for monitoring pesticide residues and ensuring compliance with safety regulations routledge.comiosrphr.orgfda.gov. Guidelines from organizations like the ICH (International Council for Harmonisation) provide frameworks for the validation of analytical procedures, outlining principles and parameters to be considered, including specificity, selectivity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantification (LOQ) researchgate.netfrontiersin.orgresearchgate.netiosrphr.orgbiopharminternational.com.

In academic research, while not always strictly mandated by regulation, method validation is strongly recommended to ensure the quality and reliability of data, and many peer-reviewed journals require supporting data on method validation routledge.com.

Validation studies typically involve assessing parameters such as linearity, range, accuracy (often evaluated through recovery studies), precision (repeatability and reproducibility), selectivity, LOD, and LOQ researchgate.netfrontiersin.org. For instance, validation of an HPLC method for analyzing piperine (B192125) (a different compound but demonstrating similar analytical principles) involved assessing these parameters to confirm its suitability for quantitative determination researchgate.net. Similarly, validation of an MSPD-HPLC method for pesticide residues in vegetables included evaluating linearity, recovery, precision, matrix effect, LOD, and LOQ, with results demonstrating the method's efficiency and accuracy frontiersin.org.

The validation process confirms that the analytical procedure meets the required performance characteristics for its specific application, whether it is for routine quality control, environmental monitoring, or research studies researchgate.netfrontiersin.orgiosrphr.org.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Piperalin's Multifaceted Research Profile

Current academic understanding positions this compound primarily as a sterol biosynthesis inhibitor fungicide. Research has demonstrated that this compound potently inhibits the growth and ergosterol (B1671047) biosynthesis in fungal sporidia, such as Ustilago maydis. nih.govregulations.govresearchgate.net Specifically, studies indicate that this compound acts as an inhibitor of the sterol Δ⁸ → Δ⁷-isomerase enzyme in certain fungi, like Microdochium nivale, leading to the accumulation of Δ⁸-sterols. nih.gov At higher concentrations, this compound has also been shown to affect earlier stages in the ergosterol biosynthesis pathway. researchgate.net This established mechanism forms the basis of its application in controlling powdery mildews on ornamental plants in commercial greenhouse environments. regulations.govregulations.govepa.gov

Beyond its established antifungal role, the chemical structure of this compound, containing a piperidine (B6355638) ring and a benzoate (B1203000) group, suggests potential for other biological activities, prompting some exploration in diverse fields. ontosight.ai Research has briefly touched upon potential applications in cancer treatment due to suggested kinase inhibition properties, although this area appears less extensively studied compared to its fungicidal activity. smolecule.com Furthermore, structural similarities to other compounds have led to suggestions of potential pharmacological properties, including analgesic, anti-inflammatory, and anticholinergic effects, though detailed research in these areas is limited. ontosight.ai

Identification of Knowledge Gaps and Unexplored Research Frontiers in this compound Studies

Despite the understanding of this compound's fungicidal mechanism and its practical application, several knowledge gaps and unexplored research frontiers exist. A significant gap lies in the limited availability of detailed academic information regarding its full pharmacological potential beyond its antifungal use. ontosight.ai While structural analysis suggests various possible therapeutic applications, comprehensive studies investigating the efficacy, specific biological targets (other than sterol isomerase), and potential benefits in these areas are lacking. ontosight.aismolecule.com

From an environmental and regulatory perspective, while some data exist on its fate in soil and water, regulatory assessments have identified the need for further data to confirm the identity of major degradates and assess their leaching potential more completely. epa.govepa.gov Furthermore, there is a lack of chronic toxicity data for certain non-target organisms, including freshwater aquatic animals, birds, and mammals, and no data on effects to terrestrial plants, which represents a gap in the ecological risk assessment. regulations.gov The potential for bioconcentration or bioaccumulation in aquatic ecosystems, suggested by its log Kow value, also warrants further investigation. regulations.gov General uncertainties in exposure assessment also highlight a need for further research to refine understanding. cabidigitallibrary.org

Proposed Future Research Trajectories for this compound and its Derivatives in Chemical Biology and Agricultural Science

Future research on this compound and its derivatives could pursue several trajectories to address existing knowledge gaps and explore new applications. In chemical biology, a key direction involves a more in-depth investigation into the potential pharmacological properties suggested by its structure. This includes rigorous in vitro and in vivo studies to evaluate its efficacy for analgesic, anti-inflammatory, or anticholinergic effects, and to identify the specific molecular targets involved. Research into its suggested kinase inhibition properties could also be expanded to understand its potential in therapeutic areas like cancer, focusing on specific kinase targets and pathways.

In agricultural science, future research should aim to complete the environmental profile of this compound by addressing the data requirements identified by regulatory bodies. This includes conducting studies to definitively identify major degradates and quantify their leaching potential in various soil types. Further ecological studies are needed to assess chronic toxicity to non-target organisms and the potential for bioaccumulation. Research could also explore the development of improved analytical methods for monitoring this compound and its degradates in environmental matrices, which could aid in exposure assessments. cdc.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Piperalin, and how can its purity be validated in laboratory settings?

  • Methodological Answer : this compound is synthesized via reductive amination of acetaldehyde and 2-methylpiperidine, followed by esterification with 3,4-dichlorobenzoyl chloride . To validate purity, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (MS) for structural confirmation. Calibrate instruments using certified reference standards (e.g., CAS 3478-94-2) and report retention time, peak area, and spectral matches .

Q. What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is optimal for volatile matrices, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) suits aqueous samples. Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods using spike-recovery experiments (70–120% recovery) and limit of detection (LOD) calculations per ICH guidelines .

Q. How should researchers design controlled experiments to assess this compound’s antifungal efficacy?

  • Methodological Answer : Use a randomized block design with triplicate replicates. Test fungal strains (e.g., Fusarium, Aspergillus) across a concentration gradient (e.g., 0.1–100 µg/mL). Include positive controls (e.g., azole fungicides) and negative controls (solvent-only). Measure inhibition zones or mycelial growth rates over 72 hours. Apply ANOVA with post-hoc Tukey tests to compare efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different studies?

  • Methodological Answer : Conduct a meta-analysis of existing data, stratifying by variables such as fungal species, application method, and environmental conditions (pH, temperature). Use funnel plots to assess publication bias and mixed-effects models to account for heterogeneity. If contradictions persist, design a harmonized in vitro protocol with standardized growth media and endpoint metrics .

Q. What molecular mechanisms underlie this compound’s fungicidal activity, and how can they be experimentally validated?

  • Methodological Answer : Hypothesize mechanisms via inhibition of ergosterol biosynthesis or mitochondrial function. Use transcriptomic profiling (RNA-seq) of treated vs. untreated fungal cells to identify differentially expressed genes. Validate targets via knockout strains (CRISPR/Cas9) or enzymatic assays (e.g., sterol quantification by GC-MS). Cross-reference results with structural analogs to infer structure-activity relationships .

Q. How can researchers optimize this compound’s stability under varying environmental conditions for field trials?

  • Methodological Answer : Perform accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation products via LC-MS and quantify half-life using first-order kinetics. To enhance stability, co-formulate with UV protectants (e.g., titanium dioxide) or encapsulation in biodegradable polymers. Validate field efficacy in randomized plots with soil and climate monitoring .

Q. What statistical approaches are suitable for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curve) to estimate EC50 values. Compare model fits via Akaike Information Criterion (AIC). For time-dependent effects, apply mixed-effects models with random slopes for concentration-time interactions. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) .

Data Interpretation & Reporting

Q. How should researchers address limitations in this compound studies, such as cross-reactivity in analytical assays?

  • Methodological Answer : Acknowledge limitations in the discussion section. For cross-reactivity, perform selectivity tests with structurally similar compounds (e.g., piperazine derivatives). Use orthogonal methods (e.g., immunoassays vs. LC-MS) to confirm results. Propose follow-up studies with advanced separation techniques (e.g., chiral chromatography) .

Q. What frameworks can guide hypothesis formulation for this compound’s ecotoxicological impacts?

  • Methodological Answer : Apply the PICO framework:

  • P opulation: Non-target soil microorganisms.
  • I ntervention: this compound at field-relevant concentrations.
  • C omparison: Untreated control.
  • O utcome: Microbial diversity (16S rRNA sequencing) and enzymatic activity (e.g., dehydrogenase assays).
    Use the FINER criteria to ensure feasibility and relevance .

Tables for Reference

Table 1. Key Physicochemical Properties of this compound

PropertyValue
Molecular Weight330.26 g/mol
LogP (Octanol-Water)3.8 (estimated)
Solubility in Water12 mg/L (20°C)
Melting Point45–47°C

Table 2. Recommended Analytical Methods for this compound

MatrixTechniqueKey Parameters
SoilLC-MS/MSLOD: 0.05 µg/kg; Recovery: 85–110%
Plant TissueGC-MSColumn: DB-5MS; Temp. Gradient: 50–300°C
SerumHPLC-UVMobile Phase: Acetonitrile/0.1% Formic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.